8-azabicyclo[3.2.1]octan-6-yl acetate
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Overview
Description
Acetic acid 8-aza-bicyclo[3.2.1]oct-6-yl ester is a compound belonging to the class of tropane alkaloids. These compounds are known for their nitrogenous bicyclic structure, which is central to many biologically active molecules . The 8-aza-bicyclo[3.2.1]octane scaffold is particularly significant due to its presence in various natural and synthetic compounds with diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 8-aza-bicyclo[3.2.1]oct-6-yl ester typically involves the enantioselective construction of the 8-aza-bicyclo[3.2.1]octane scaffold . One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and desymmetrization processes are likely employed on a larger scale to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Acetic acid 8-aza-bicyclo[3.2.1]oct-6-yl ester can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Acetic acid 8-aza-bicyclo[3.2.1]oct-6-yl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid 8-aza-bicyclo[3.2.1]oct-6-yl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
- Phenylacetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester
- Hydroxy-phenyl-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester
Comparison: Acetic acid 8-aza-bicyclo[3.2.1]oct-6-yl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and biological activities compared to its analogs . The presence of the acetic acid ester group can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
8-azabicyclo[3.2.1]octan-6-yl acetate |
InChI |
InChI=1S/C9H15NO2/c1-6(11)12-9-5-7-3-2-4-8(9)10-7/h7-10H,2-5H2,1H3 |
InChI Key |
HHXDJDWQQPSWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2CCCC1N2 |
Origin of Product |
United States |
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